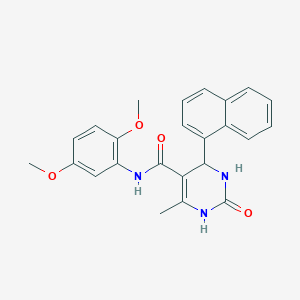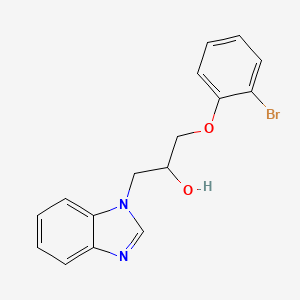
1-(1H-benzimidazol-1-yl)-3-(2-bromophenoxy)-2-propanol
Descripción general
Descripción
1-(1H-benzimidazol-1-yl)-3-(2-bromophenoxy)-2-propanol is a chemical compound that belongs to the class of beta-adrenergic receptor antagonists. It has been found to have potential applications in scientific research due to its ability to selectively block beta-adrenergic receptors.
Mecanismo De Acción
1-(1H-benzimidazol-1-yl)-3-(2-bromophenoxy)-2-propanol works by selectively blocking beta-adrenergic receptors. Beta-adrenergic receptors are a class of receptors that are activated by the neurotransmitter epinephrine and norepinephrine. These receptors are involved in various physiological processes such as heart rate, blood pressure, and metabolism. By blocking these receptors, this compound can modulate these physiological processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. The compound has been shown to reduce heart rate and blood pressure, which makes it useful in the treatment of cardiovascular diseases. It has also been found to reduce airway resistance, which makes it useful in the treatment of asthma. Additionally, the compound has been found to modulate metabolism and energy expenditure, which makes it useful in the treatment of obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1H-benzimidazol-1-yl)-3-(2-bromophenoxy)-2-propanol has several advantages for lab experiments. The compound is highly selective for beta-adrenergic receptors, which makes it useful for studying the physiological and biochemical effects of these receptors. Additionally, the compound has been extensively studied, and its mechanism of action is well understood. However, the compound has some limitations. It has a short half-life, which makes it difficult to study its long-term effects. Additionally, the compound can have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 1-(1H-benzimidazol-1-yl)-3-(2-bromophenoxy)-2-propanol. One area of research is the development of more selective beta-adrenergic receptor antagonists. Another area of research is the study of the long-term effects of the compound on various physiological processes. Additionally, the compound could be studied in the context of other diseases such as diabetes and cancer. Further research is also needed to fully understand the mechanism of action of the compound and its off-target effects.
Aplicaciones Científicas De Investigación
1-(1H-benzimidazol-1-yl)-3-(2-bromophenoxy)-2-propanol has been extensively used in scientific research as a beta-adrenergic receptor antagonist. It has been found to be useful in studying the physiological and biochemical effects of beta-adrenergic receptors in various tissues and organs. The compound has been used in studies related to cardiovascular diseases, asthma, and obesity.
Propiedades
IUPAC Name |
1-(benzimidazol-1-yl)-3-(2-bromophenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c17-13-5-1-4-8-16(13)21-10-12(20)9-19-11-18-14-6-2-3-7-15(14)19/h1-8,11-12,20H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLPLIHNGCTUMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(COC3=CC=CC=C3Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate](/img/structure/B3966271.png)
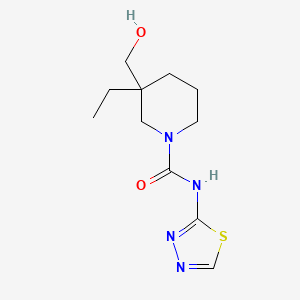
![2-[(4-chlorobenzyl)thio]-6-oxo-4-(2-thienyl)-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B3966279.png)

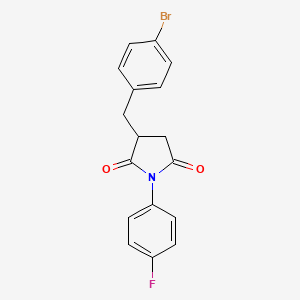
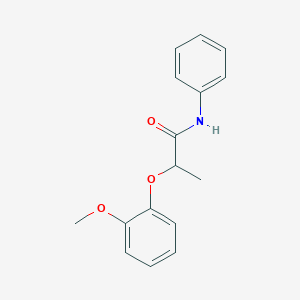
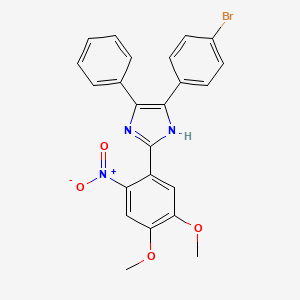
![5-(4-fluorophenyl)-4-(2-furoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966323.png)
![1-ethyl-3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3966331.png)

![2-{4-[(4-{[(3R)-3-hydroxy-1-pyrrolidinyl]methyl}-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinyl}isonicotinonitrile bis(trifluoroacetate) (salt)](/img/structure/B3966337.png)
![N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-[(5-methoxy-1H-benzimidazol-2-yl)methyl]urea](/img/structure/B3966355.png)
